7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde

Synthetic Chemistry Cross-Coupling C–C Bond Formation

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (CAS 918304-66-2, molecular formula C₁₅H₁₁BrO₂, MW 303.15 g/mol) is a halogenated dihydrobenzofuran derivative bearing a reactive aldehyde functionality at the C-3 position. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and approved drugs.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
CAS No. 918304-66-2
Cat. No. B12602890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde
CAS918304-66-2
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Br)(C=O)C3=CC=CC=C3
InChIInChI=1S/C15H11BrO2/c16-13-8-4-7-12-14(13)18-10-15(12,9-17)11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyJNGQIISMUZLWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (CAS 918304-66-2): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde (CAS 918304-66-2, molecular formula C₁₅H₁₁BrO₂, MW 303.15 g/mol) is a halogenated dihydrobenzofuran derivative bearing a reactive aldehyde functionality at the C-3 position [1]. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and approved drugs [2]. This compound features a bromine substituent at the 7-position of the fused benzene ring, a phenyl group at C-3, and an aldehyde handle at the same quaternary C-3 carbon—a substitution pattern that distinguishes it from simpler benzofuran carbaldehydes. Computed physicochemical properties include XLogP3‑AA = 3.3 and topological polar surface area (TPSA) = 26.3 Ų [1]. The compound is classified for industrial use only, with limited hazard data available under the Globally Harmonized System (GHS) .

Why Generic Substitution Fails: Critical Substituent-Dependent Differentiation of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde


Generic substitution of this compound with other 2,3-dihydrobenzofuran derivatives—even those sharing the core scaffold—is unreliable because both bromine at C-7 and the aldehyde at the quaternary C-3 position introduce orthogonal reactivity handles and distinct physicochemical properties that profoundly affect downstream synthetic utility and biological behavior. The bromine substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira) that are inaccessible with the non-halogenated parent; conversely, replacing bromine with chlorine alters aryl halide reactivity at the oxidative addition step, while iodine introduces steric bulk and a weaker C–I bond with different stability profiles [1]. The quaternary C-3 aldehyde is a versatile functional group for reductive amination, Wittig olefination, and Grignard additions—chemistry that cannot be replicated with C-3 methyl, carboxylic acid, or hydroxymethyl analogues without additional synthetic steps [2]. The computed XLogP3‑AA of 3.3 and TPSA of 26.3 Ų position this compound in a distinct physicochemical space; swapping bromine for hydrogen dramatically alters lipophilicity and hydrogen-bonding capacity, which in turn affects membrane permeability and protein binding in biological screening cascades [3].

Quantitative Differentiation Evidence: 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde vs. Closest Comparators


Bromine at C-7 Provides Superior Cross-Coupling Reactivity vs. Chloro and Unsubstituted Analogues

The 7-bromo substituent provides a quantitatively superior oxidative addition rate in Pd(0)-catalyzed cross-couplings compared to the 7-chloro analogue. Aryl bromides undergo oxidative addition to Pd(PPh₃)₄ approximately 50–100 times faster than aryl chlorides under standard Suzuki–Miyaura conditions, a well-established reactivity hierarchy in organometallic chemistry [1]. This rate enhancement is critical for library synthesis: when coupling the 7-bromo compound with phenylboronic acid, complete conversion is typically achieved within 2–4 hours at 80 °C, whereas the 7-chloro analogue requires 12–24 hours or microwave irradiation [1]. Compared to the 7-iodo analogue, the bromo compound offers a practical balance of reactivity and stability; the C–I bond (bond dissociation energy ~57 kcal/mol) is significantly more labile than C–Br (~71 kcal/mol), leading to unwanted dehalogenation side-products during storage and under basic coupling conditions [2]. The non-halogenated parent (7-H) cannot participate in cross-coupling at this position at all, representing a categorical functional difference rather than a quantitative one.

Synthetic Chemistry Cross-Coupling C–C Bond Formation Medicinal Chemistry Building Blocks

Aldehyde at Quaternary C-3 Enables Divergent Derivatization Unavailable in Carboxylic Acid or Hydroxymethyl Analogues

The aldehyde group at the quaternary C-3 center of this compound provides a versatile synthetic handle capable of undergoing reductive amination (to tertiary amines), Wittig olefination (to alkenes), Grignard addition (to secondary alcohols), and oxidation (to carboxylic acids) [1]. This contrasts directly with the corresponding C-3 carboxylic acid analogue, which requires activation (e.g., conversion to acid chloride or active ester) before amide bond formation and cannot undergo reductive amination or Wittig chemistry without prior reduction. In a recent benzofuran-based MAO inhibitor study, the aldehyde functionality on analogous 2,3-dihydrobenzofuran scaffolds was exploited for late-stage diversification, yielding compound libraries with IC₅₀ values across a 1,000-fold range (0.20 μM to >200 μM) against hMAO-B, depending on the derivatization chemistry applied [2]. The C-3 hydroxymethyl analogue (CAS 918305-08-5) lacks the electrophilic carbonyl and requires a two-step oxidation–functionalization sequence to achieve the same diversification endpoints, increasing the synthetic step count by at least 2 steps for each derivative.

Synthetic Chemistry Late-Stage Functionalization Diversity-Oriented Synthesis Aldehyde Reactivity

Physicochemical Profile (XLogP3 3.3, TPSA 26.3 Ų) Occupies a Different Drug-Likeness Space vs. Non-Brominated and Non-Phenyl Analogues

The computed XLogP3‑AA of 3.3 for 7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde represents a substantial lipophilicity increase over the non-brominated parent scaffold (XLogP3 ~2.3 for 3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde, estimated) and the des-phenyl analogue (~1.5) [1]. In the context of lead-like chemical space, an XLogP3 difference of 1.0 unit corresponds to an approximately 10-fold difference in octanol–water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and metabolic clearance [2]. The bromine atom contributes both to the increased lipophilicity and to the compound's heavy atom count (17 heavy atoms; MW 303.15), placing it within the 'lead-like' space (MW ≤ 350, LogP ≤ 3.5) as defined by the rule-of-three for fragment-based lead generation [3]. The TPSA of 26.3 Ų is below the typical threshold of 60 Ų for good oral absorption, suggesting favorable passive membrane permeability. These properties are quantitatively distinct from the 7-fluoro analogue (estimated XLogP3 ~2.6, MW ~243) and 7-iodo analogue (estimated XLogP3 ~3.8, MW ~351), with the bromo compound occupying an optimal midpoint for balanced absorption and distribution.

Physicochemical Properties Drug-Likeness Lipophilicity Medicinal Chemistry Design

Bromo Substituent at C-7 Confers a Synthetic Handle for Radiochemistry and Heavy-Atom Derivatization Absent in H, F, or Cl Analogues

The bromine atom at C-7 provides a unique synthetic entry point for isotopic exchange reactions that enable radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) or ⁷⁷Br (t₁/₂ = 57 h) for positron emission tomography (PET) imaging studies, as well as for X-ray crystallographic phasing via anomalous scattering [1]. Bromine's anomalous scattering factor (f'' = 1.28 electrons at Cu Kα wavelength) is substantially greater than that of chlorine (f'' = 0.70), while fluorine contributes negligibly to anomalous scattering, rendering the 7-fluoro and 7-chloro analogues unsuitable for single-wavelength anomalous dispersion (SAD) phasing [2]. Furthermore, the C–Br bond can be selectively cleaved under reductive conditions (e.g., H₂, Pd/C) or via halogen–metal exchange (n-BuLi, –78 °C) to generate a nucleophilic C-7 position for further functionalization—a reactivity profile not shared by C–Cl (slower halogen–metal exchange) or C–F (essentially inert under these conditions) [3]. This makes the 7-bromo compound the preferred intermediate when a traceless functional handle is required at the C-7 position.

Radiochemistry Isotopic Labeling Heavy Atom Effect Crystallography

Aldehyde Handle Enables One-Step Conjugation to Affinity Probes and Biopolymers Not Possible with Methyl or Hydroxymethyl C-3 Analogues

The aldehyde group at C-3 enables direct conjugation to aminooxy- or hydrazide-functionalized biotin, fluorescent dyes, or E3 ligase ligands (for PROTAC design) in a single step under mild conditions (pH 4.5–6.5, room temperature) via oxime or hydrazone formation [1]. This contrasts with the C-3 hydroxymethyl analogue, which requires activation (e.g., conversion to a mesylate or tosylate) or oxidation to the aldehyde before conjugation, adding 2–3 synthetic steps and reducing overall yield. In chemoproteomic probe design, the aldehyde handle allows traceless, reversible ligation strategies (e.g., hydrazone formation followed by NaCNBH₃ reduction to a stable secondary amine), enabling both pull-down and controlled-release workflows [2]. The C-3 methyl analogue lacks any conjugation handle entirely. While direct quantitative yield data for this specific compound are not published, analogous benzofuran-3-carbaldehyde conjugations typically proceed with >80% conversion efficiency under optimized conditions [1].

Chemical Biology Biotinylation PROTAC Design Affinity Chromatography

Optimal Application Scenarios for 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbaldehyde Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki Coupling at C-7 for Fragment-Based Drug Discovery

The 7-bromo substituent enables rapid, high-yielding parallel Suzuki–Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids to generate 24–96 member libraries for fragment elaboration or hit expansion. The ~50–100× rate advantage of aryl bromide over aryl chloride oxidative addition [1] allows library synthesis to be completed at 80 °C within 4–6 hours using standard microwave or conventional heating. The C-3 aldehyde can be simultaneously diversified via reductive amination in a two-step, one-pot sequence, yielding diverse analogues with tunable lipophilicity (predicted LogP range ~1.5–4.5) and molecular weight (range ~320–500 Da) for systematic SAR exploration [2].

PROTAC Linker Attachment via C-3 Aldehyde for Targeted Protein Degradation

The C-3 aldehyde provides a direct, one-step oxime ligation handle for attaching PEG linkers terminated with aminooxy functional groups, enabling efficient conjugation to E3 ligase ligands (VHL, CRBN) for PROTAC design. The 7-bromo position is independently available for palladium-catalyzed diversification without protecting group manipulation on the aldehyde, allowing parallel optimization of the target-protein-binding moiety. This orthogonal reactivity—Pd coupling at C-7 and oxime ligation at C-3—is unique among 2,3-dihydrobenzofuran building blocks and enables modular PROTAC assembly in 2–3 synthetic steps from this single precursor [1].

Heavy-Atom Derivative for Macromolecular Crystallographic Phasing

The bromine atom's anomalous scattering factor (f'' = 1.28 at Cu Kα) makes this compound suitable as a heavy-atom derivative for SAD or MAD phasing of protein–ligand co-crystal structures. Unlike chlorine (f'' = 0.70) or fluorine (f'' negligible), bromine provides sufficient anomalous signal for phasing at standard laboratory X-ray sources without requiring synchrotron access [2]. When this compound is soaked into protein crystals or co-crystallized, the bromine serves as a unique marker atom for unambiguous electron density assignment, facilitating structure-based drug design workflows.

PET Tracer Precursor via ⁷⁶Br Isotopic Exchange for Preclinical Imaging

The C-7 bromine position can undergo nucleophilic isotopic exchange with cyclotron-produced [⁷⁶Br]bromide to yield a ⁷⁶Br-radiolabeled analogue (t₁/₂ = 16.2 h) for PET imaging studies. The C-3 aldehyde remains intact under the exchange conditions (Cu⁺-mediated, 130–160 °C, DMSO) and can subsequently be used for bioconjugation if desired, providing a versatile platform for generating radiolabeled probes for in vivo biodistribution and target engagement studies [1]. This scenario is uniquely enabled by the combination of bromine at C-7 and aldehyde at C-3 in a single, commercially accessible building block.

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